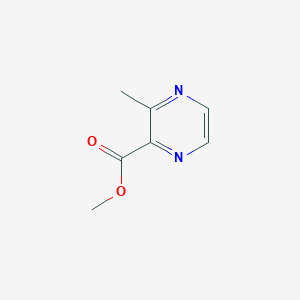

Methyl 3-methylpyrazine-2-carboxylate

説明

Significance of Pyrazine (B50134) Derivatives in Chemical and Biological Research

Pyrazine derivatives are a class of organic compounds of significant interest in both chemical and biological research due to their diverse activities and applications. nanoient.org The pyrazine ring is a key structural motif found in many natural and synthetic compounds that exhibit a wide range of pharmacological properties.

In the field of medicinal chemistry, these compounds are extensively studied for their therapeutic potential. Research has shown that pyrazine-modified natural products can exhibit anti-inflammatory, anticancer, antibacterial, and antioxidant activities. chemicalbook.com Many of these derivatives show enhanced pharmacodynamic activity and lower toxicity compared to their parent compounds. chemicalbook.com The versatility of the pyrazine structure allows for the synthesis of a vast library of compounds with potential applications in drug development.

Beyond medicine, pyrazine derivatives are crucial in the flavor and fragrance industry, contributing to the unique and potent aromas of many roasted or heated foods. nanoient.org In materials science, pyrazine-functionalized π-conjugated materials are being explored for their favorable charge transfer properties and potential use in optoelectronic applications such as solar cells and light-emitting diodes.

Historical Context of Methyl 3-methylpyrazine-2-carboxylate Research

While a detailed historical timeline for the initial discovery of this compound is not extensively documented in readily available literature, its primary role has been as a chemical intermediate and building block in organic synthesis. The methods for its preparation are well-established, indicating its utility in the synthesis of more complex molecules.

A common laboratory-scale synthesis involves the esterification of 3-methylpyrazine-2-carboxylic acid. In a typical procedure, 3-methylpyrazine-2-carboxylic acid is suspended in methanol (B129727). chemicalbook.com The mixture is cooled, and concentrated sulfuric acid is added slowly. chemicalbook.com The reaction mixture is then heated for several hours to drive the reaction to completion. chemicalbook.com After the reaction, the solvent is removed, and the residue is worked up to isolate the final product, this compound. chemicalbook.com The successful synthesis yields the compound, which can be confirmed through techniques like mass spectrometry. chemicalbook.com

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

|---|---|---|

| Mass Spectrometry (MS) | m/z = 153 [M+H]⁺ | chemicalbook.com |

| ¹H NMR | Data not available in searched sources | |

| ¹³C NMR | Data not available in searched sources | |

| Infrared (IR) Spectroscopy | Data not available in searched sources |

Current Research Landscape and Future Directions for Pyrazine Carboxylates

The current research landscape for pyrazine carboxylates, including derivatives of this compound, is vibrant and expanding. The focus remains heavily on leveraging the pyrazine core for the development of novel compounds with significant biological activity. Scientists are actively designing and synthesizing new pyrazine derivatives to explore their potential as therapeutic agents.

Future research is expected to continue this trend, with an emphasis on creating more targeted and potent drugs for a variety of conditions. The ability to modify the substituents on the pyrazine ring allows for fine-tuning of a molecule's properties, which is a key strategy in modern drug discovery. Furthermore, the exploration of pyrazine-based materials in optoelectronics and other areas of materials science is a growing field. The development of new synthetic methodologies will also be crucial for accessing novel pyrazine structures that can be tested for a wide array of applications.

Table of Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDOINDPGADJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522538 | |

| Record name | Methyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-29-6 | |

| Record name | Methyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Methylpyrazine 2 Carboxylate and Its Derivatives

Direct Esterification Approaches

Direct esterification represents a fundamental and widely practiced method for the synthesis of Methyl 3-methylpyrazine-2-carboxylate. This typically involves the reaction of the corresponding carboxylic acid with methanol (B129727), often facilitated by a catalyst.

The direct esterification of 3-Methylpyrazine-2-carboxylic acid with methanol is a standard procedure for producing this compound. This reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is often used, which can also serve as the solvent. The removal of water, a byproduct of the reaction, is crucial for achieving high yields.

While specific literature detailing the synthesis of this compound is specialized, analogous processes for similar pyrazine (B50134) derivatives are well-documented. For instance, the synthesis of 3-amino-6-methyl-pyrazine-carboxylic acid methyl ester involves reaction steps that conclude with recrystallization from methanol, indicating the formation of the methyl ester. google.com Furthermore, historical data on the acid-catalyzed esterification of 3-aminopyrazine-2-carboxylic acid with methanol report yields of approximately 50% to 72% for the crude product, providing a benchmark for the expected efficiency of such reactions. google.com

The efficiency of the esterification of pyrazine carboxylic acids is significantly enhanced by the use of catalysts. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

A common industrial practice for the esterification of pyrazine-2-carboxylic acids involves carrying out the reaction in an organic solvent in the presence of an acidic catalyst. google.com To drive the reaction to completion, the water formed during the reaction is typically removed, for example, by azeotropic dehydration. google.com

More advanced and greener catalytic systems have also been explored for the esterification of various carboxylic acids, which could be applicable to pyrazine systems. One such example is the use of N-fluorobenzenesulfonimide (NFSi) as a metal-free catalyst under microwave irradiation. mdpi.com This method has been shown to be efficient for a range of aryl and alkyl carboxylic acids, offering significant reductions in reaction time. mdpi.com

| Catalyst Type | Example | Reaction Conditions | Key Advantages |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Low cost, readily available |

| Organic Acid | p-Toluenesulfonic acid (TsOH) | Reflux in an organic solvent with azeotropic water removal | Good catalytic activity |

| Solid Acid | Ion-exchange resins | Flow or batch reaction | Ease of separation and catalyst recycling |

| Lewis Acid | Not commonly reported for this specific reaction | Varies | Can activate the carboxylic acid |

| Advanced Catalyst | N-Fluorobenzenesulfonimide (NFSi) | Microwave irradiation | Rapid reaction times, metal-free mdpi.com |

Advanced Synthetic Strategies for this compound Analogues

Beyond its synthesis, this compound serves as a key intermediate for the production of various analogues, most notably pyrazine amides, which are of significant interest in medicinal chemistry.

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. In the context of this compound, this reaction is pivotal for the synthesis of a wide array of N-substituted 3-methylpyrazine-2-carboxamides. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester.

Recent research has focused on developing greener and more efficient methods for these aminolysis reactions, particularly through the use of enzymatic catalysts and continuous-flow systems. nih.gov

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. For the aminolysis of pyrazine esters, the immobilized lipase (B570770) Lipozyme® TL IM from Thermomyces lanuginosus has proven to be a highly effective catalyst. nih.gov

Studies have demonstrated the successful aminolysis of pyrazine esters, including this compound, with various aliphatic and benzylamines using Lipozyme® TL IM. nih.gov The optimal reaction temperature for this enzymatic process was found to be 45 °C, with higher temperatures potentially leading to enzyme denaturation and a decrease in yield. nih.gov The choice of solvent is also critical, with tert-amyl alcohol being identified as a suitable medium that supports high enzyme activity. nih.gov

The mode of reaction, whether in a traditional batch reactor or a modern continuous-flow system, can significantly impact the efficiency and scalability of the synthesis of pyrazine amides. A direct comparison between these two methods for the Lipozyme® TL IM-catalyzed aminolysis of pyrazine esters has revealed significant advantages for the continuous-flow approach. nih.gov

In a continuous-flow system, the reaction of pyrazine-2-carboxylate (B1225951) with benzylamine, catalyzed by Lipozyme® TL IM, achieved a high yield in a residence time of just 20 minutes. nih.gov In contrast, the same reaction carried out in a batch reactor required 17 hours to reach a comparable yield. nih.gov This dramatic reduction in reaction time highlights the enhanced efficiency of continuous-flow processing, which is attributed to factors such as improved mass transfer and precise control over reaction parameters.

The following table summarizes the comparative data for the synthesis of a pyrazinamide (B1679903) derivative from a pyrazine ester using Lipozyme® TL IM as a catalyst. nih.gov

| Parameter | Continuous Flow Reactor (Method A) | Shaker Reactor (Batch - Method B) |

| Substrates | Pyrazine-2-carboxylate (5 mmol in 10 mL tert-amyl alcohol), Benzylamine (15 mmol in 10 mL tert-amyl alcohol) | Pyrazine-2-carboxylate (5 mmol), Benzylamine (15 mmol) in 20 mL tert-amyl alcohol |

| Enzyme | 870 mg Lipozyme® TL IM | 870 mg Lipozyme® TL IM |

| Temperature | 45 °C | 45 °C |

| Reaction Time | 20 minutes (residence time) | 17 hours |

| Flow Rate | 31.2 µL min⁻¹ | N/A (160 rpm shaking) |

| Yield | High (quantitative data for specific derivatives available in source) | Comparable to continuous flow but over a much longer period |

This data clearly demonstrates the superiority of the continuous-flow system for this particular enzymatic transformation, offering a more rapid and efficient route to pyrazinamide derivatives. nih.gov

Synthesis of Pyrazine-2-carboxylic Acid Derivatives via Coupling Reagents (e.g., T3P)

The formation of an amide bond is a cornerstone of many synthetic pathways, and the synthesis of pyrazine-2-carboxylic acid derivatives is no exception. Propylphosphonic anhydride (B1165640) (T3P) has emerged as a powerful coupling reagent in this context. It facilitates the condensation of substituted pyrazine-2-carboxylic acids with various amines, such as piperazines, to form the corresponding amides. rjpbcs.comresearchgate.net This method is valued for its efficiency and the mild reaction conditions required. rjpbcs.com

In a typical procedure, T3P is added to a mixture of the pyrazine-2-carboxylic acid and the desired amine in a suitable solvent like dimethylformamide (DMF), often in the presence of a base such as diisopropylethylamine (DIPEA) to neutralize the acidic byproduct. rjpbcs.com The reaction proceeds smoothly at room temperature, and upon completion, the product can be readily isolated. rjpbcs.com The use of T3P is considered economical, particularly for large-scale synthesis, making it a preferred choice in industrial applications. rjpbcs.com

Derivatization from Other Pyrazine Building Blocks

The synthesis of this compound and its analogs often begins with more readily available pyrazine precursors. These "building blocks" can be chemically modified in a stepwise fashion to introduce the desired functional groups. For instance, commercially available pyrazines containing amine or amide groups can undergo a variety of chemical transformations to yield a diverse array of derivatives.

This approach allows for the systematic exploration of structure-activity relationships by enabling the introduction of different substituents onto the pyrazine ring. The strategic selection of the starting pyrazine and the subsequent derivatization reactions are crucial for the efficient synthesis of the target molecule.

Chemical Transformations Leading to this compound and Related Structures

The journey from simple pyrazine intermediates to the final product involves a series of key chemical transformations. These reactions are carefully chosen to modify the electronic and steric properties of the molecule, ultimately leading to the desired structure.

Nitration, Acetylation, Bromination, and Amidation of Pyrazine Intermediates

Pyrazine intermediates are susceptible to a range of electrophilic and nucleophilic substitution reactions.

Nitration: The introduction of a nitro group onto the pyrazine ring is a common strategy to create valuable intermediates. researchgate.net The conditions for nitration can vary depending on the specific pyrazine substrate. For electron-rich pyrazines, nitrating agents like a mixture of oleum (B3057394) and potassium nitrate (B79036) may be employed. researchgate.net The presence of electron-donating groups on the pyrazine ring can facilitate the nitration reaction. researchgate.net

Acetylation: Acetyl groups can be introduced onto pyrazine rings through reactions with reagents like acetic anhydride. This transformation can occur on hydroxyl or amide functionalities attached to the pyrazine core.

Bromination: The introduction of bromine atoms is another important functionalization reaction. While direct bromination of some pyrazine systems can be challenging, alternative methods, such as functionalizing the core with leaving groups, can facilitate the introduction of various substituents. nih.gov

Amidation: The formation of amides from pyrazine carboxylic acids is a critical step in the synthesis of many derivatives. researchgate.netnih.gov This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an appropriate amine. nih.gov

Table 1: Examples of Chemical Transformations on Pyrazine Intermediates

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Nitration | 20% Oleum, Potassium Nitrate, Room Temperature | Nitropyrazine Derivatives |

| Acetylation | Acetic Anhydride, 100°C | Acetylated Pyrazine Derivatives |

| Amidation | Thionyl Chloride, then Aniline | Pyrazine Amide Derivatives |

| Esterification | Thionyl Chloride, Methanol | Pyrazine Ester Derivatives |

Generation of Hydrazones from Pyrazine Carbohydrazides

Pyrazine carbohydrazides are versatile intermediates that can be readily converted into hydrazones. This transformation is typically achieved by reacting the carbohydrazide (B1668358) with a variety of substituted aromatic aldehydes in a suitable solvent like ethanol. researchgate.netajgreenchem.com

The synthesis of the precursor, pyrazine carbohydrazide, often starts from the corresponding methyl or ethyl ester of the pyrazine carboxylic acid. researchgate.netajgreenchem.com Treatment of the ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the carbohydrazide. researchgate.netajgreenchem.com This two-step process provides a straightforward route to a wide range of pyrazine-based hydrazones with diverse functionalities. researchgate.net

Industrial and Scalable Synthesis Considerations

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. Efficiency, cost-effectiveness, and environmental impact become paramount.

Process Optimization for Industrial Production

For the industrial production of pyrazine derivatives, process optimization is key. This involves a detailed study of reaction parameters to maximize yield and minimize costs. nih.gov Factors such as the choice of solvent, substrate ratio, reaction temperature, and reaction time are all carefully controlled. nih.gov

In recent years, there has been a significant push towards "greener" and more sustainable synthetic methods. nih.gov Biocatalytic approaches, for example, which utilize enzymes to carry out chemical transformations, are gaining traction. nih.gov These methods often offer milder reaction conditions and can reduce the generation of hazardous waste. nih.gov Continuous-flow systems are also being explored as a means to improve efficiency and scalability. nih.gov The development of robust and scalable synthetic routes is crucial for meeting the industrial demand for compounds like this compound.

Spectroscopic and Computational Characterization of Methyl 3 Methylpyrazine 2 Carboxylate

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of a molecule's three-dimensional structure and the connectivity of its atoms is achieved through a synergistic application of various spectroscopic methods. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies are cornerstone techniques in this endeavor, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for probing the local chemical environment of individual atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce considerable structural information.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental to the characterization of organic compounds. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its electronic surroundings, thus providing a fingerprint of the molecular structure. In the analysis of pyrazine (B50134) derivatives, the chemical shifts of the ring protons and carbons, as well as those of the substituent groups, are meticulously analyzed to confirm the compound's identity and purity.

For the analogous compound, methyl 3-amino-2-pyrazine carboxylate, the experimental ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl ester protons. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each carbon atom in the molecule, including those in the pyrazine ring and the carboxylate group.

| Atom | Experimental ¹H NMR | Theoretical ¹H NMR (GIAO) | Experimental ¹³C NMR | Theoretical ¹³C NMR (GIAO) |

|---|---|---|---|---|

| C2-COO | - | - | 165.8 | 167.2 |

| C3-NH₂ | - | - | 155.1 | 156.5 |

| C5-H | 7.98 | 7.92 | 131.5 | 132.8 |

| C6-H | 7.65 | 7.58 | 128.9 | 130.1 |

| O-CH₃ | 3.95 | 3.88 | 52.1 | 53.4 |

To complement experimental data, quantum chemical calculations are employed to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational technique for this purpose. nanoient.orgnanoient.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, the GIAO method provides theoretical chemical shifts that can be compared with experimental values. A strong correlation between the calculated and observed shifts serves to validate the proposed molecular structure. For instance, in the study of methyl 3-amino-2-pyrazine carboxylate, GIAO calculations were performed, and the theoretical chemical shifts were found to be in excellent agreement with the experimental data, thereby confirming the structural assignments. nanoient.orgnanoient.org

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a detailed picture of the functional groups present in the molecule.

The interpretation of vibrational spectra involves the assignment of each observed band to a specific molecular motion, such as bond stretching or bending. This process is greatly facilitated by computational analysis, particularly through the calculation of the Potential Energy Distribution (PED). nanoient.orgnanoient.org PED analysis quantifies the contribution of each internal coordinate to a given vibrational mode, allowing for an unambiguous assignment of the spectral bands. For methyl 3-amino-2-pyrazine carboxylate, a detailed PED analysis was conducted to assign the vibrational modes observed in its IR and Raman spectra. nanoient.orgnanoient.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. nanoient.orgnanoient.org These calculated frequencies are often scaled by an empirical factor to account for approximations in the theoretical model and to improve agreement with experimental data. The comparison between the scaled theoretical frequencies and the experimental IR and Raman frequencies for methyl 3-amino-2-pyrazine carboxylate demonstrated a high degree of correlation, further substantiating the structural characterization. nanoient.orgnanoient.org

| Vibrational Assignment | Experimental FT-IR | Theoretical FT-IR | Experimental FT-Raman | Theoretical FT-Raman |

|---|---|---|---|---|

| N-H stretch | 3448 | 3452 | 3448 | 3451 |

| C-H stretch (ring) | 3085 | 3090 | 3085 | 3088 |

| C=O stretch | 1725 | 1730 | 1726 | 1729 |

| Ring stretch | 1580 | 1585 | 1582 | 1586 |

| CH₃ bend | 1450 | 1455 | 1451 | 1454 |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For Methyl 3-methylpyrazine-2-carboxylate (C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol . chemscene.com

UV-Visible Spectroscopy and Electronic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The absorption bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nanoient.org For pyrazine derivatives, these transitions typically involve π → π* and n → π* electronic transitions. nanoient.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. This energy gap can be determined experimentally from the onset of the absorption band in the UV-Vis spectrum and can be calculated theoretically using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nanoient.org For the related compound, methyl-3-amino-2-pyrazine carboxylate, DFT calculations have been used to determine these energy levels. nanoient.org However, specific calculated values for this compound are not detailed in the available research.

The analysis of HOMO and LUMO energy levels also reveals the potential for intramolecular charge transfer (ICT). nanoient.org The distribution of electron density in these frontier orbitals indicates the regions that act as electron donors (HOMO) and electron acceptors (LUMO). An electronic transition from the HOMO to the LUMO can result in a redistribution of charge density within the molecule. nih.gov For pyrazine systems, substitutions on the ring can significantly influence the nature and extent of this charge transfer.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure, geometry, and properties of molecules. irjweb.com By approximating the exchange-correlation energy, DFT calculations can achieve high accuracy. mdpi.com A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation. nanoient.org Such calculations have been successfully applied to study related molecules like methyl-3-amino-2-pyrazine carboxylate, providing insights into their structure and vibrational spectra. nanoient.orgnanoient.org

A fundamental application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.com This process yields the most stable three-dimensional structure and provides key geometric parameters such as bond lengths and angles. nanoient.org

Once the optimized geometry is obtained, harmonic vibrational frequencies can be calculated. nanoient.org These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending) and can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nanoient.org While detailed DFT studies including geometry optimization and vibrational frequency calculations have been performed for the amino-substituted analog, nanoient.orgnanoient.org specific published data for this compound is not available.

Density Functional Theory (DFT) Calculations

Basis Set Selection (e.g., 6-311G(d,p), 6-311++G(d,p))

In computational studies of pyrazine derivatives, the choice of basis set is crucial for obtaining accurate results. Pople-style basis sets are commonly employed, with 6-311G(d,p) and 6-311++G(d,p) being frequent choices for density functional theory (DFT) calculations. semanticscholar.orgnanoient.org

The 6-311G notation indicates a triple-zeta valence basis set, meaning three basis functions are used to describe each valence electron, providing a flexible and accurate description of the electron distribution. The addition of (d,p) signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions account for the non-spherical nature of electron density in molecules, allowing for a more accurate representation of chemical bonds.

For calculations requiring higher accuracy, particularly for systems where electron correlation is important or anions are involved, the 6-311++G(d,p) basis set is often used. nanoient.org The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are essential for accurately modeling molecules with lone pairs or regions of low electron density, as they allow orbitals to occupy a larger space. For pyrazine derivatives, this basis set is well-suited for optimizing molecular geometry and calculating vibrational frequencies. nanoient.org

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org It serves as a foundational method in computational chemistry, often providing a starting point for more advanced calculations that include electron correlation. wikipedia.orglibretexts.org In the HF or self-consistent field (SCF) method, each electron is considered to move in the mean field created by all other electrons, and the equations are solved iteratively until a stable solution is found. wikipedia.orglibretexts.org

For pyrazine derivatives, HF methods, often paired with basis sets like 6-31G*, have been used to compute vibrational frequencies and analyze molecular structures. tubitak.gov.tr While HF calculations systematically neglect electron correlation, leading to some inaccuracies, they are valuable for initial geometry optimizations and for providing a qualitative understanding of the electronic structure before applying more computationally expensive methods like DFT or Møller-Plesset perturbation theory (MP2). semanticscholar.org

Molecular Electrostatic Potential (MSEP) Analysis

Molecular Electrostatic Potential (MSEP) analysis is a powerful tool for understanding and predicting the chemical reactivity of a molecule. It involves calculating the electrostatic potential on the surface of the molecule, which is determined by the distribution of electrons and nuclei. researchgate.netwolfram.com The MSEP is typically visualized as a color-coded map, where different colors represent regions of varying electrostatic potential.

In an MSEP map, regions of negative potential (usually colored red) are electron-rich and correspond to sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. wolfram.com For pyrazine derivatives, MSEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. semanticscholar.org This indicates that these locations are the primary sites for electrophilic interactions, such as protonation or coordination with metal ions. The hydrogen atoms, particularly those on the methyl group, would exhibit a positive potential, making them susceptible to nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bond Strength

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and stability by examining charge transfer and hyperconjugative interactions. rsc.org This method transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule. The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals.

Table 1: Representative NBO Interactions and Stabilization Energies for Pyrazine Derivatives Data is illustrative and based on typical values for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N7 | π* (C2-C3) | 20.5 |

| LP (1) N5 | π* (C4-C6) | 18.9 |

| π (C2-C3) | π* (N5-C4) | 15.2 |

| LP (2) O9 | π* (C8-O10) | 25.8 |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of compounds and to understand their interactions with biological targets. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors are then used as independent variables in statistical models, such as multiple linear regression (MLR) or artificial neural networks (ANN), to predict the activity. semanticscholar.orgresearchgate.net

For a series of pyrazine derivatives, relevant molecular descriptors can be categorized as electronic, steric, or hydrophobic. ijournalse.orgresearchgate.net Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, describe the molecule's reactivity and polarity. semanticscholar.org Steric descriptors quantify the size and shape of the molecule, while hydrophobic descriptors like the partition coefficient (log P) relate to its solubility and ability to cross biological membranes. By correlating these descriptors with experimentally determined activities (e.g., herbicidal or antiproliferative), a QSAR model can be developed to predict the potency of new, unsynthesized pyrazine derivatives. semanticscholar.orgresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and charge transfer capabilities. |

| Electronic | Dipole Moment (µ) | Influences polarity and interactions with polar biological targets. |

| Steric | Molecular Volume (V) | Determines how well the molecule fits into a receptor's binding site. |

| Hydrophobic | Log P | Affects membrane permeability and transport to the target site. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. semanticscholar.org This method is instrumental in understanding the mechanism of action of potential drugs by visualizing their interactions at the atomic level. researchgate.net The process involves placing the ligand in the active site of the target and calculating a "docking score," which estimates the binding affinity. researchgate.net

For this compound, docking studies would be used to investigate its potential as an inhibitor of specific enzymes, a common therapeutic strategy for pyrazine derivatives. ajchem-a.com For instance, studies on similar pyrazine-2-carboxamide derivatives have shown that they can inhibit tyrosine kinases by forming hydrogen bonds and hydrophobic interactions within the enzyme's active site. ajchem-a.com In a hypothetical docking simulation, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group of this compound would likely act as hydrogen bond acceptors with amino acid residues in the target's binding pocket. ajchem-a.commdpi.com The methyl groups and the pyrazine ring itself could engage in hydrophobic or π-stacking interactions, further stabilizing the ligand-target complex and contributing to its inhibitory activity. ajchem-a.com

ADME Parameters and Pharmacokinetic Profiling

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating its potential as a therapeutic agent. For this compound, computational methods provide initial estimations of these properties. These in silico predictions are valuable for guiding further experimental studies.

Key predicted ADME parameters for this compound indicate its potential for good oral bioavailability. The topological polar surface area (TPSA), a metric linked to drug transport and bioavailability, is calculated to be 52.08 Ų. chemscene.com Generally, compounds with a TPSA of less than 140 Ų are predicted to have good cell permeability. The predicted octanol-water partition coefficient (LogP) is approximately 0.57, suggesting a balanced solubility profile between lipid and aqueous environments. chemscene.com Furthermore, the molecule is predicted to have four hydrogen bond acceptors and zero hydrogen bond donors. chemscene.com

An online in silico tool was used to predict the absorption, distribution, metabolism, and excretion of synthesized pyrazine derivatives to determine their pharmacokinetic profiles. semanticscholar.org

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₂ | chemscene.com |

| Molecular Weight | 152.15 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | chemscene.com |

| LogP | 0.57 | chemscene.com |

| XlogP | 0.4 | uni.lu |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

X-ray Crystallographic Studies of this compound and Related Structures

While a specific crystal structure for this compound is not detailed in the available literature, extensive X-ray crystallographic studies have been performed on closely related isomers and derivatives. These studies provide critical information on the typical molecular conformations, intermolecular interactions, and packing arrangements adopted by pyrazine carboxylates. The analysis of isomers such as Methyl pyrazine-2-carboxylate (B1225951) and Methyl 5-methylpyrazine-2-carboxylate offers a strong basis for understanding the structural chemistry of the title compound. nih.govresearchgate.net

For instance, the crystal structure of the related compound Methyl pyrazine-2-carboxylate has been determined to be orthorhombic. nih.gov In another study, the asymmetric unit of Methyl pyrido[2,3-b]pyrazine-3-carboxylate was found to be composed of two independent molecules. nih.gov

Table 2: Crystal Data for Methyl pyrazine-2-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₆N₂O₂ | nih.gov |

| Molecular Weight | 138.13 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 3.865 (2) | nih.gov |

| b (Å) | 6.690 (4) | nih.gov |

| c (Å) | 24.92 (2) | nih.gov |

| V (ų) | 644.4 (7) | nih.gov |

The solid-state architecture of pyrazine carboxylates is predominantly governed by weak intermolecular hydrogen bonds and π-π stacking interactions. In the crystal structure of the isomer Methyl pyrazine-2-carboxylate, there are no classical hydrogen bonds present. nih.gov Instead, the crystal packing is stabilized by a network of weak C—H···O and C—H···N hydrogen bonds, which link the molecules into an infinite three-dimensional network. nih.gov

The planarity of the pyrazine ring system and its substituents is a key feature influencing its electronic properties, particularly π-conjugation. In the crystal structure of Methyl pyrazine-2-carboxylate, all non-hydrogen atoms are nearly coplanar. nih.gov The maximum deviation from the mean plane is reported as 0.1249 (4) Å for an oxygen atom, with a mean deviation of only 0.0488 (3) Å. nih.gov This high degree of planarity is indicative of efficient π-conjugation extending from the aromatic ring to the carboxylate group. nih.gov

Biological and Pharmacological Relevance of Methyl 3 Methylpyrazine 2 Carboxylate and Analogues

Antimicrobial Activities

Pyrazine (B50134) derivatives have been extensively investigated for their antimicrobial properties, showing effectiveness against various pathogens. researchgate.netjocpr.com

The antibacterial potential of pyrazine-containing compounds is well-documented, with significant activity reported against both Gram-positive and Gram-negative bacteria. jyoungpharm.innih.gov A notable application of pyrazine derivatives is in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.netnih.gov

Pyrazinamide (B1679903) (PZA) is a cornerstone first-line drug in the treatment of tuberculosis, critical for shortening the duration of therapy. chemicalbook.comrsc.org It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the pathogen to exert its therapeutic effect. wikipedia.orgpatsnap.com Inside Mycobacterium tuberculosis, the enzyme pyrazinamidase (PncA) converts PZA into its active form, pyrazinoic acid (POA). chemicalbook.compatsnap.com

The accumulation of POA within the bacterial cell disrupts several vital functions. patsnap.com One primary mechanism involves the disruption of the bacterial membrane's potential and transport functions, which interferes with energy production and is particularly effective in the acidic environment of tuberculous lesions. patsnap.comresearchgate.net POA is also thought to inhibit the enzyme fatty acid synthase I (FAS I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. chemicalbook.compatsnap.com This disruption of the cell wall increases the bacterium's susceptibility to the host's immune response. patsnap.com

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | XDR S. Typhi | MIC of 6.25 mg/mL for compound 5d | semanticscholar.orgnih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC of 1.56 µg/mL | mdpi.com |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC of 12.5 µg/mL | nih.gov |

| Pyrazine-2-carbohydrazide (B1222964) derivatives | S. aureus, B. subtilis, Salmonella typhi, E. coli | Active against Gram-positive bacteria | jyoungpharm.in |

Recent research has shed more light on the specific molecular targets of pyrazinoic acid. The current leading hypothesis suggests that POA's primary target is the ribosomal protein S1 (RpsA), where it inhibits a process called trans-translation, which is crucial for rescuing stalled ribosomes and maintaining protein synthesis. Another key target is the aspartate decarboxylase PanD, an essential enzyme in the biosynthesis of coenzyme A. wikipedia.org It is proposed that pyrazinoic acid binds to PanD, leading to its degradation, an unusual mechanism that indirectly halts the enzyme's function. wikipedia.org

Furthermore, various heterocyclic compounds, including pyrazine derivatives, have been identified as potential inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase). bohrium.comnih.gov This enzyme is vital for the survival of microorganisms. bohrium.com Molecular docking studies have suggested that these compounds can bind to the active sites of GlcN-6-P synthase, thereby inhibiting its function and exhibiting antimicrobial activity. rjpbcs.comnih.gov

In addition to their antibacterial effects, pyrazine derivatives have demonstrated notable antifungal activity. jyoungpharm.inbohrium.comoutbreak.info Certain pyrazine carboxamide derivatives have been tested against fungal strains such as Aspergillus niger and Candida albicans, showing varying degrees of inhibition. jocpr.com For instance, a Ru(III) complex with pyrazine-2-amidoxime, a pyrazine derivative, has shown specific antifungal activity. rsc.org The development of pyrazine-based compounds continues to be a promising area for the discovery of new antifungal agents. nih.gov

The emergence of new viral diseases has prompted research into novel antiviral agents. Pyrazine-based molecules have been developed and screened for their antiviral properties, including against Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2). semanticscholar.orgnih.govconcytec.gob.pe A series of pyrazine-triazole conjugates and pyrazine-benzothiazole hybrids have shown significant potency against SARS-CoV-2 in laboratory studies. researchgate.netsemanticscholar.orgnih.gov Some of these synthesized compounds exhibited better antiviral activity and selectivity indexes than the reference drug, Favipiravir, which itself contains a pyrazine scaffold. semanticscholar.orgnih.gov

Table 2: Antiviral Activity of Pyrazine Conjugates against SARS-CoV-2

| Compound Series | Key Findings | Reference |

|---|---|---|

| Pyrazine-triazole conjugates (5d–g) | Significant potency against SARS-CoV-2. | semanticscholar.orgnih.gov |

| (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) | Showed significant potency against SARS-CoV-2 with a selectivity index of 3.837. | semanticscholar.org |

Antibacterial Effects, including Antituberculosis Activity

Anticancer Potential

The pyrazine ring is a structural component in various compounds that have been investigated for their anticancer activity. researchgate.net Pyrazinoic acid, the active metabolite of pyrazinamide, is noted to have potential anticancer roles due to its heterocyclic structure. researchgate.net Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have displayed significant anticancer activity against Ehrlich ascites tumour cells in animal models. researchgate.net Furthermore, novel 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial targets in cancer therapy. nih.gov One such derivative, compound 18i, was identified as a potent pan-FGFR inhibitor that exhibited strong antitumor activity in multiple cancer cell lines with FGFR abnormalities. nih.gov

Table 3: Anticancer Activity of Pyrazine Derivatives

| Compound/Complex | Cancer Cell Line/Model | Activity | Reference |

|---|---|---|---|

| 3-aminopyrazine-2-carboxylic acid transition metal complexes | Ehrlich ascites tumour cells (in mice) | Significant anticancer activity | researchgate.net |

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i) | Cancer cell lines with FGFR abnormalities | Potent antitumor activity | nih.gov |

| Resveratrol-pyrazine hybrid (compound 67) | MCF-7 (breast cancer) | IC50 value of 70.9 μM | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For pyrazine-2-carboxylate (B1225951) analogues, SAR studies have provided critical insights into how chemical modifications influence their therapeutic effects.

The biological activity of pyrazine-2-carboxamides is significantly influenced by the nature and position of substituents on both the pyrazine ring and the N-phenyl ring.

Research on a series of amides derived from 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid has shown a clear correlation between lipophilicity and antimycobacterial activity. researchgate.netbohrium.com The highest antituberculotic activity (72% inhibition) was observed in 5-tert-butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide, which also possessed the highest lipophilicity (log P = 6.85). researchgate.netbohrium.comnih.gov Conversely, substituents can also be disadvantageous; for instance, a methyl group in the ortho position of the benzene (B151609) ring of N-phenylpyrazine-2-carboxamides was found to decrease biological activity compared to other compounds with similar lipophilicity. researchgate.netnih.gov

In another study, the introduction of a tert-butyl group at position 5 of the pyrazine ring was a key modification. researchgate.net For antifungal activity, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed promising, albeit modest, activity against Trichophyton mentagrophytes. mdpi.com

The effect of substituents on photosynthesis-inhibiting activity has also been documented. Generally, this activity increases with the lipophilicity of the compounds. mdpi.com However, for some highly lipophilic anilides, a significant decrease in activity was observed, suggesting an optimal range for this property. mdpi.com For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most active inhibitor of the oxygen evolution rate in spinach chloroplasts in one study. nih.gov

| Compound | Substituents | Biological Activity Noted | Key Finding | Reference |

|---|---|---|---|---|

| 5-tert-butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Pyrazine: 5-tert-butyl, 6-chloro Anilide: 3,5-bis(trifluoromethyl) | Antituberculotic | Highest activity (72% inhibition) and highest lipophilicity (log P = 6.85). researchgate.netbohrium.comnih.gov | researchgate.netbohrium.comnih.gov |

| Amides with 2-CH3 on phenyl ring | Anilide: 2-methyl | General Biological Activity | Lower activity compared to analogues with similar log P values. researchgate.netnih.gov | researchgate.netnih.gov |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Pyrazine: 5-tert-butyl, 6-chloro Amide: 4-methyl-1,3-thiazol-2-yl | Antifungal | Promising activity against Trichophyton mentagrophytes. mdpi.com | mdpi.com |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Pyrazine: 6-chloro Anilide: 3-iodo-4-methylphenyl | Photosynthesis Inhibition | Most active inhibitor of oxygen evolution rate in one series. nih.gov | nih.gov |

The development of new anti-tubercular agents is critical due to rising drug resistance. The pyrazine scaffold, central to the first-line anti-TB drug Pyrazinamide, serves as a valuable starting point for designing new therapeutic agents. nih.gov

One strategy involves creating hybrid molecules that combine the pyrazine scaffold with other moieties known for anti-mycobacterial activity. In one study, thirty-one such hybrid compounds were synthesized and screened against Mycobacterium tuberculosis H37Rv. Six of these compounds displayed significant activity, with MIC values less than or equal to 6.25 µg/ml, which is comparable to Pyrazinamide. nih.gov In silico studies for these active compounds suggested that pantothenate synthetase could be their possible biological target. nih.gov

Another approach focuses on modifying the pyrazine-2-carbohydrazide scaffold. A series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives were synthesized, and several compounds demonstrated remarkable anti-tubercular activity. A 2D-QSAR (Quantitative Structure-Activity Relationship) study of this series indicated that Kier chi indices (which describe the position of substituents) contributed positively to the anti-TB activity, while the moment of inertia had a negative contribution. This suggests that specific substitution patterns on the aromatic ring system are crucial for activity.

Furthermore, the synthesis of metal complexes with pyrazinecarboxamides represents another innovative direction. Copper, ferrous, ferric, cobalt, and manganese complexes of Pyrazinamide were synthesized and tested against multidrug-resistant strains of M. tuberculosis. The cobalt and manganese complexes proved to be the most potent among the tested compounds. researchgate.netnih.gov

The exploration of diverse chemical moieties and linkers is a key strategy in modern drug design, aiming to improve target affinity, selectivity, and pharmacokinetic properties. In the context of pyrazine analogues, this involves attaching various functional groups to the core scaffold. For instance, the synthesis of hybrid molecules with other anti-mycobacterial moieties has proven to be a successful strategy for developing new anti-tubercular candidates. nih.gov

The concept of using linkers is central to the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govyoutube.com While not specific to Methyl 3-methylpyrazine-2-carboxylate itself, this principle is highly relevant to its analogue, pyrazinoic acid, which functions as a target degrader. nih.govnih.gov The rational design of such molecules, including the optimization of the linker, is crucial for their efficacy.

Mechanisms of Biological Action

Understanding the mechanism of action is crucial for the rational development of drugs. For pyrazine analogues, research has uncovered novel mechanisms that go beyond simple enzyme inhibition.

The bioactive form of the anti-tubercular drug Pyrazinamide is pyrazinoic acid. nih.govnih.gov Extensive research has shown that pyrazinoic acid directly binds to the Mycobacterium tuberculosis aspartate decarboxylase, PanD. nih.gov This enzyme is involved in the biosynthesis of coenzyme A. While binding occurs, pyrazinoic acid is only a weak inhibitor of the enzyme's function. nih.gov

In silico studies on newly designed pyrazine-based anti-tubercular agents have suggested other potential targets. Through a multi-step target fishing study involving shape-based similarity, pharmacophore mapping, and inverse docking, pantothenate synthetase was proposed as a possible target for a series of active hybrid molecules. nih.gov The most active compounds from this series were successfully docked into the active site of the pantothenate synthetase enzyme, showing favorable binding interactions. nih.gov

In a different therapeutic area, SAR studies on oxazolo[3,4-a]pyrazine derivatives led to the discovery of potent antagonists for the neuropeptide S receptor (NPSR), a G protein-coupled receptor. unife.it Molecular modeling of these antagonists provided insights into their binding modes. For example, a protonated guanidine (B92328) group on one potent derivative was found to engage in an ionic interaction with a specific aspartate residue (D274) in the receptor. unife.it

A groundbreaking discovery in the mechanism of pyrazine-based drugs is the concept of targeted protein degradation. This represents a novel mode of action for an antibacterial agent. nih.govnih.gov

Instead of merely inhibiting its target, pyrazinoic acid (the active metabolite of Pyrazinamide) acts as a molecular glue, inducing the degradation of its target protein, PanD. nih.gov The binding of pyrazinoic acid to PanD is believed to cause a conformational change in the protein. nih.gov This altered conformation is then recognized by the caseinolytic protease ClpC1-ClpP, which proceeds to degrade the PanD protein. nih.gov

Inhibition of Specific Biochemical Pathways

Notably, a series of substituted pyrazine-2-carboxamides have been evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. researchgate.netnih.govmdpi.comresearchgate.net This inhibition is a key mechanism for certain herbicides. The activity of these compounds was found to be dependent on their lipophilicity and the nature of the substituents on the molecule. researchgate.netresearchgate.net For instance, some N-phenylpyrazine-2-carboxamides demonstrated inhibitory effects on the oxygen evolution rate, a crucial process in photosynthesis. researchgate.net

Furthermore, molecular docking studies on certain pyrazine-2-carboxylic acid derivatives have suggested potential interactions with microbial enzymes. For example, derivatives have been docked with Mycobacterium tuberculosis InhA protein, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis, indicating a possible mechanism for their antimycobacterial activity. researchgate.net Another study highlighted the potential of pyrazine carboxamides to act as competitive inhibitors of alkaline phosphatase. mdpi.com

While these findings relate to amide derivatives, they provide a basis for future research into whether this compound and other pyrazine esters exhibit similar inhibitory effects on these or other biochemical pathways.

Table 1: Investigated Biochemical Pathway Inhibition by Pyrazine-2-Carboxamide Analogues

| Compound Class | Investigated Pathway/Enzyme | Organism/System | Key Findings | Reference(s) |

| Substituted pyrazine-2-carboxamides | Photosynthetic electron transport | Spinach chloroplasts | Inhibition of oxygen evolution rate, dependent on lipophilicity and substituents. | researchgate.netresearchgate.net |

| Pyrazine-2-carboxylic acid derivatives | Enoyl-acyl carrier protein reductase (InhA) | Mycobacterium tuberculosis | Potential binding interactions suggested by molecular docking. | researchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | Human | Competitive inhibition observed. | mdpi.com |

| 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | Methionine aminopeptidase (B13392206) 1 (MetAP1) | Mycobacterium tuberculosis | Inhibition of the isolated enzyme, dependent on the metal cofactor. | nih.gov |

Other Potential Biological Activities

Beyond the inhibition of specific biochemical pathways, analogues of this compound, primarily amide derivatives, have been explored for a variety of other potential biological activities.

A significant area of investigation has been their antimicrobial activity . Numerous studies have reported the antimycobacterial effects of pyrazine-2-carboxamides against Mycobacterium tuberculosis. researchgate.netnih.govmdpi.comresearchgate.net The antituberculotic activity of these compounds is influenced by their structural features, including substitution on the pyrazine ring and the nature of the amide group. researchgate.netnih.govmdpi.com Some derivatives have also shown antifungal activity against various fungal strains. researchgate.netnih.govmdpi.comjocpr.com

In the realm of anticancer research , derivatives of pyrazinoic acid have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines, including lung, breast, and colon cancer cells. scispace.com Some of these compounds were found to induce apoptosis. scispace.com Additionally, certain 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov

Other reported biological activities for pyrazine derivatives include anti-inflammatory, antidiabetic, and diuretic properties . rjpbcs.com Furthermore, some N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been shown to possess antialgal activity. researchgate.net

It is important to reiterate that these activities have been predominantly observed in amide analogues. Future studies are warranted to determine if this compound and its ester counterparts share any of these biological properties.

Table 2: Summary of Other Potential Biological Activities of Pyrazine Analogues

| Biological Activity | Compound Class | Target/Organism | Key Findings | Reference(s) |

| Antimycobacterial | Substituted pyrazine-2-carboxamides | Mycobacterium tuberculosis | Inhibition of bacterial growth, structure-dependent activity. | researchgate.netnih.govmdpi.comresearchgate.net |

| Antifungal | Substituted pyrazine-2-carboxamides | Various fungal strains | Moderate antifungal effects observed. | researchgate.netnih.govmdpi.comjocpr.com |

| Anticancer | Pyrazinoic acid derivatives | A549, MCF-7, HT-29 cell lines | Cytotoxicity and induction of apoptosis. | scispace.com |

| FGFR Inhibition | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR1-4 | Inhibition of FGFR activation and downstream signaling. | nih.gov |

| Antibacterial | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extensively drug-resistant Salmonella Typhi | Potent antibacterial potency observed. | mdpi.com |

| Antialgal | N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Chlorella vulgaris | Inhibition of algal growth. | researchgate.net |

Applications of Methyl 3 Methylpyrazine 2 Carboxylate in Organic Synthesis

Building Block for Pharmaceutical Intermediates

The pyrazine (B50134) ring is a well-established scaffold in medicinal chemistry, appearing in numerous clinically significant drugs. Methyl 3-methylpyrazine-2-carboxylate provides a robust platform for the synthesis of pharmaceutical intermediates, primarily through modifications of its ester functional group. The ester is readily converted into an amide via reaction with a wide array of primary or secondary amines. This straightforward amidation reaction is a cornerstone of medicinal chemistry, enabling the generation of large libraries of compounds for biological screening.

Derivatives of pyrazine-2-carboxylic acid have been synthesized and investigated for a multitude of therapeutic applications. For instance, various N-substituted amides of pyrazinecarboxylic acids have been prepared and evaluated for antimycobacterial and antifungal activities. Research has shown that structural modifications, such as the introduction of different substituents on the pyrazine or the amide nitrogen, can significantly influence the biological activity of the resulting molecules. The synthesis of 3-amino-pyrazine-2-carboxamide derivatives has led to the discovery of novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a promising target in cancer therapy. nih.gov This highlights the role of the pyrazine-2-carboxylate (B1225951) structure as a key component in the design of targeted therapeutics.

The general synthetic approach involves the condensation of the pyrazine-2-carbonyl chloride (which can be formed from the corresponding acid) with a desired amine, or the direct aminolysis of the methyl ester. This compound is an ideal substrate for such transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

Table 1: Examples of Pharmaceutical Scaffolds Derived from Pyrazine-2-Carboxylates

| Scaffold Class | Synthetic Transformation | Therapeutic Target/Application |

|---|---|---|

| N-Aryl Pyrazine-2-Carboxamides | Amidation with anilines | Antimycobacterial, Antifungal |

| N-Alkyl Pyrazine-2-Carboxamides | Amidation with alkylamines | Anticancer (FGFR Inhibitors) |

Precursor in Agrochemical Production

The pyrazine nucleus is not only important in pharmaceuticals but also serves as a core structure in the development of agrochemicals. chemimpex.com Specifically, derivatives of pyrazine-2-carboxylic acid have been investigated for their herbicidal properties. chemimpex.commdpi.com The primary mechanism of action for these compounds is often the inhibition of photosynthesis. mdpi.comnih.govmdpi.com

Table 2: Research Findings on Photosynthesis Inhibition by Pyrazine-2-Carboxamide Derivatives

| Compound Class | Key Structural Features | Biological Activity Measurement | Research Finding |

|---|---|---|---|

| N-(chlorophenyl)pyrazine-2-carboxamides | Chlorine substitution on pyrazine and phenyl rings | Inhibition of Photosynthetic Electron Transport (PET) in spinach chloroplasts | 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was a highly effective inhibitor. nih.gov |

| N-(iodo-methylphenyl)-pyrazine-2-carboxamides | Iodine and methyl substitution on the phenyl ring | Inhibition of oxygen evolution rate in spinach chloroplasts | 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide showed high inhibitory activity. mdpi.com |

Role in the Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of more complex, often fused, heterocyclic systems. The pyrazine ring can act as a foundation upon which other rings are constructed, leading to novel molecular architectures with unique chemical and biological properties.

Pyrazinamide (B1679903) is a first-line medication used in the treatment of tuberculosis. It is a simple derivative of pyrazine-2-carboxylic acid, specifically the amide (pyrazine-2-carboxamide). The synthesis of pyrazinamide involves the amidation of pyrazine-2-carboxylic acid or its corresponding ester.

This compound is a direct precursor to 3-methylpyrazinamide, an analog of pyrazinamide. The synthesis is achieved through a straightforward reaction with ammonia, which displaces the methoxy (B1213986) group of the ester to form the primary amide. The study of such analogs is crucial for understanding the mechanism of action of pyrazinamide and for developing new anti-tuberculosis drugs to combat resistant strains of Mycobacterium tuberculosis.

Imidazo[1,2-a]pyrazines are a class of fused heterocyclic compounds that have attracted significant interest due to their diverse biological activities, including antioxidant and anticancer properties. The synthesis of this ring system typically involves the cyclization of a 2-aminopyrazine (B29847) derivative with an α-haloketone or a related two-carbon synthon.

While not a direct precursor, this compound can be chemically modified to generate the necessary intermediates for this synthesis. For example, the ester group could be converted to an amino group through a series of reactions (e.g., Curtius rearrangement after conversion to the corresponding acyl azide). The resulting 2-amino-3-methylpyrazine (B112217) could then undergo cyclization to form the imidazo[1,2-a]pyrazine (B1224502) core. This multi-step pathway demonstrates the utility of the starting ester as a versatile handle for introducing different functionalities required for complex heterocyclic synthesis.

The creation of hybrid molecules, or conjugates, by linking two or more different chemical scaffolds is a powerful strategy in drug discovery to enhance activity or introduce new properties. The carboxylate function of this compound is an excellent chemical handle for creating such conjugates. mdpi.comnih.gov

By converting the ester to a carboxylic acid or an acyl chloride, the pyrazine moiety can be linked via an amide or ester bond to other biologically active molecules, such as natural products (e.g., flavonoids, polyphenols) or other pharmacophores. nih.gov For example, pyrazine-coumarin hybrids have been synthesized and shown to possess significant antitumor activity. mdpi.com This approach leverages the established biological relevance of the pyrazine core and combines it with the properties of other molecules to create novel chemical entities with potentially synergistic or improved therapeutic effects.

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, which are known for their wide range of pharmacological activities. This compound serves as a key starting material for the synthesis of pyrazinoyl hydrazones. The synthesis is a two-step process.

First, the methyl ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this reaction, known as hydrazinolysis, the hydrazine acts as a nucleophile, attacking the ester carbonyl and displacing the methanol (B129727) to form the corresponding carbohydrazide (B1668358) (also known as an acyl hydrazide). ajgreenchem.comajgreenchem.com In this case, 3-methylpyrazine-2-carbohydrazide (B13051) is formed.

Second, this carbohydrazide intermediate, which contains a reactive -NH₂ group, is condensed with various aldehydes or ketones. This condensation reaction forms a C=N double bond, yielding the final hydrazone derivative. ajgreenchem.comajgreenchem.com This synthetic route allows for the creation of a large library of pyrazine hydrazone derivatives by simply varying the aldehyde or ketone used in the final step, providing a rich platform for discovering new bioactive compounds. ajgreenchem.comresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazinamide |

| 3-methylpyrazinamide |

| 2-amino-3-methylpyrazine |

| Imidazo[1,2-a]pyrazine |

| 3-methylpyrazine-2-carbohydrazide |

| Hydrazine |

| Hydrazine hydrate |

| Ammonia |

| Methanol |

| N-phenylpyrazine-2-carboxamides |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide |

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide |

| Fibroblast Growth Factor Receptor (FGFR) |

| 3-amino-pyrazine-2-carboxamide |

| Pyrazine-2-carboxylic acid |

| Pyrazine-2-carbonyl chloride |

| Acyl azide |

| Coumarin |

| Flavonoids |

| Polyphenols |

| Aldehydes |

| Ketones |

| Hydrazones |

Coordination Chemistry Applications of Derivatives

The true utility of this compound in coordination chemistry is realized through its derivatives, most notably 3-methylpyrazine-2-carboxylic acid. The carboxylate group, formed upon hydrolysis of the methyl ester, along with the pyrazine ring nitrogen, provides excellent coordination sites for metal ions.

Derivatives of this compound, such as 3-methylpyrazine-2-carboxylic acid, are effective ligands for a variety of transition metals. The coordination typically occurs through the nitrogen atom of the pyrazine ring and the oxygen atom of the carboxylate group, forming stable chelate rings with the metal center. This bidentate coordination is a common feature among pyrazine-2-carboxylate derivatives.

Studies on related pyrazine carboxylic acids have demonstrated their ability to form coordination complexes with a range of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and iron(III). nih.govchempap.org The resulting metal-ligand frameworks can adopt various geometries, from simple mononuclear complexes to intricate polynuclear structures and metal-organic frameworks (MOFs). dtu.dknih.govresearchgate.net

The coordination environment around the metal ion is influenced by factors such as the metal-to-ligand ratio, the presence of other coordinating solvents or counter-ions, and the reaction conditions. For instance, research on pyrazine-2,3-dicarboxylic acid has shown that it can act as both a chelating and a bridging ligand, leading to the formation of polymeric chains. chempap.org This suggests that 3-methylpyrazine-2-carboxylic acid could also facilitate the assembly of extended structures.

The table below summarizes the coordination behavior observed in analogous pyrazine carboxylate complexes, which provides a strong indication of the expected behavior for derivatives of this compound.

| Metal Ion | Coordination Mode | Resulting Structure | Reference |

| Copper(II) | Chelating and Bridging | Polymeric Chains | chempap.org |

| Cobalt(II) | Chelating | Mononuclear or Polynuclear | sc.edu |

| Chromium(III) | Tris-chelating | Isostructural Complexes | sc.edu |

| Rhodium(III) | Tris-chelating | Isostructural Complexes | sc.edu |

| Molybdenum(0) | Bridging (Pyrazine) | Metal-Organic Frameworks | nih.govresearchgate.net |

This table is illustrative and based on the behavior of closely related pyrazine carboxylate ligands.

The electron-deficient nature of the pyrazine ring, combined with the anchoring potential of a carboxylate group, makes derivatives of this compound promising candidates for applications in solar energy conversion. researchgate.netmdpi.com Specifically, these molecules are of interest in the field of dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs).

In the context of DSSCs, organic dyes containing a pyrazine moiety can act as photosensitizers. mdpi.com The pyrazine unit often serves as an electron-acceptor component within a donor-π-acceptor (D-π-A) dye architecture. The carboxylate derivative of this compound would be crucial in this application, as the carboxylic acid group is essential for anchoring the dye molecule to the surface of a semiconductor, typically titanium dioxide (TiO₂). Upon light absorption, an electron is transferred from the donor part of the molecule to the acceptor (the pyrazine derivative) and then injected into the conduction band of the TiO₂, initiating the flow of electric current. mdpi.com

Research on pyrazine-based photosensitizers has shown that their photovoltaic performance is influenced by the molecular structure, which affects their optical and electrochemical properties. mdpi.com The electron-withdrawing character of the pyrazine ring can lead to a desirable lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron injection. mdpi.com

In the realm of OSCs, pyrazine-containing polymers have been developed as donor materials. researchgate.net The inclusion of a carboxylate-substituted pyrazine as an electron-deficient building block in a polymer backbone can lead to a deeper Highest Occupied Molecular Orbital (HOMO) level, which is beneficial for achieving a high open-circuit voltage in the solar cell. researchgate.net One study reported that a polymer incorporating a carboxylate-substituted pyrazine unit achieved a power conversion efficiency of 15.3%. researchgate.net This highlights the potential of such derivatives in high-performance organic photovoltaic devices.

The following table outlines the key roles and observed outcomes of using pyrazine carboxylate derivatives in solar energy applications.

| Solar Cell Type | Role of Pyrazine Derivative | Key Findings | Reference |

| Dye-Sensitized Solar Cells (DSSC) | Photosensitizer (as part of a D-π-A dye) | Pyrazine acts as an electron acceptor, facilitating electron injection into TiO₂. | mdpi.com |

| Organic Solar Cells (OSC) | Electron-deficient unit in a polymer donor | Leads to a deeper HOMO level and high open-circuit voltage. | researchgate.net |

| Organic Solar Cells (OSC) | Solid additive | Can modulate intermolecular interactions and improve molecular packing for better charge transport. | rsc.org |

This table is based on studies of various pyrazine carboxylate derivatives and illustrates the potential applications for derivatives of this compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC, GC/MS, LC-MS, HPLC)

Chromatography is a cornerstone for the analysis of Methyl 3-methylpyrazine-2-carboxylate, enabling its separation from complex mixtures and its subsequent identification and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful tools for analyzing volatile compounds. In the context of the synthesis of this compound, GC/MS has been utilized to confirm the formation of the product googleapis.com. This technique combines the separation capabilities of GC with the identification power of mass spectrometry, which provides information about the mass-to-charge ratio of the compound and its fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical technique, particularly for monitoring the progress of chemical reactions. During the synthesis of this compound via the esterification of 3-methylpyrazine-2-carboxylic acid, LC-MS analysis is used to track the consumption of the starting material and the formation of the final product. Reports indicate that after a reaction period, LC-MS analysis can show a single peak with a mass corresponding to the desired ester, confirming the successful completion of the reaction googleapis.com.

High-Performance Liquid Chromatography (HPLC) is widely used for both the analysis and purification of this and related compounds. Preparative HPLC is employed to isolate the compound from crude reaction mixtures, often using reverse-phase columns such as C18 google.comgoogle.comgoogleapis.com. Analytical HPLC can be used to determine the purity of the compound and to monitor reaction kinetics google.com.

Table 1: Chromatographic Methods for this compound

| Technique | Application | Findings/Remarks | Source(s) |

|---|---|---|---|

| GC/MS | Product Confirmation | Confirmed the formation of the desired product during synthesis. | googleapis.com |

| LC-MS | Reaction Monitoring | Used to monitor reaction progress, showing a single peak corresponding to the product upon completion. | googleapis.comgoogle.com |

| HPLC | Purification & Analysis | Preparative HPLC is used for purification; analytical HPLC is suitable for purity assessment and reaction monitoring. | google.comgoogle.comgoogleapis.comgoogle.com |

| Column Chromatography | Purification | Standard technique used for purifying the crude product after synthesis. | google.commdpi.comwhiterose.ac.uk |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure substance. This method provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. For this compound, with the chemical formula C₇H₈N₂O₂, elemental analysis serves to verify its empirical formula and confirm its elemental makeup, which is a crucial step in characterizing a newly synthesized batch.